Laurolitsine Laurolitsine Laurolistine is an aporphine alkaloid that is noraporphine substituted by hydroxy groups at positions 2 and 9 and methoxy groups at positions 1 and 10. Isolated from Litsea glutinosa and Lindera chunii, exhibits inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of phenols, an aromatic ether and an aporphine alkaloid. It derives from an aporphine.
Brand Name: Vulcanchem
CAS No.: 5890-18-6
VCID: VC0191710
InChI: InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1
SMILES: COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

Laurolitsine

CAS No.: 5890-18-6

Natural Products

VCID: VC0191710

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

Laurolitsine - 5890-18-6

CAS No. 5890-18-6
Product Name Laurolitsine
Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name (6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
Standard InChI InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1
Standard InChIKey KYVJVURXKAZJRK-LBPRGKRZSA-N
Isomeric SMILES COC1=C(C=C2C[C@H]3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
SMILES COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
Canonical SMILES COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
Boiling Point 453.15°C (rough estimate)
Melting Point 138-140 ºC
Physical Description Solid
Description Laurolistine is an aporphine alkaloid that is noraporphine substituted by hydroxy groups at positions 2 and 9 and methoxy groups at positions 1 and 10. Isolated from Litsea glutinosa and Lindera chunii, exhibits inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of phenols, an aromatic ether and an aporphine alkaloid. It derives from an aporphine.
Synonyms Norboldine; (S)-5,6,6a,7-Tetrahydro-1,10-dimethoxy-4H-dibenzo[de,g]quinoline-2,9-diol
Reference 1. Fuentes-Barros G, Castro-Saavedra S, Liberona L, Acevedo-Fuentes W, Tirapegui C, Mattar C, Cassels BK. Variation of the alkaloid content of Peumus boldus (boldo). Fitoterapia. 2018 Jun;127:179-185. doi: 10.1016/j.fitote.2018.02.020. Epub 2018 Feb 14. PMID: 29454020.

2. Chiou CM, Lin CT, Huang WJ, Chang YM, Ho YJ, Su MJ, Lee SS. Semisynthesis and myocardial activity of thaliporphine N-homologues. J Nat Prod. 2013 Mar 22;76(3):405-12. doi: 10.1021/np3007765. Epub 2013 Jan 10. PMID: 23305495.

3. Teng CM, Hsueh CM, Chang YL, Ko FN, Lee SS, Liu KC. Antiplatelet effects of some aporphine and phenanthrene alkaloids in rabbits and man. J Pharm Pharmacol. 1997 Jul;49(7):706-11. doi: 10.1111/j.2042-7158.1997.tb06096.x. PMID: 9255715.
PubChem Compound 22179
Last Modified Nov 11 2021
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